Propyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzoxepine ring, which is a seven-membered ring containing oxygen, and is linked to a benzoate group through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the reaction of 7-methyl-1-benzoxepine-4-carboxylic acid with propyl 4-aminobenzoate. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate
- Propyl 4-[(7-methoxy1-benzoxepine-4-carbonyl)amino]benzoate
Uniqueness
PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, including the presence of a benzoxepine ring and a propyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21NO4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
propyl 4-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H21NO4/c1-3-11-27-22(25)16-5-7-19(8-6-16)23-21(24)17-10-12-26-20-9-4-15(2)13-18(20)14-17/h4-10,12-14H,3,11H2,1-2H3,(H,23,24) |
InChI Key |
HDIGIMVKBFVTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2 |
Origin of Product |
United States |
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